molecular formula C15H15N5O3 B2810981 2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899737-02-1

2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2810981
CAS RN: 899737-02-1
M. Wt: 313.317
InChI Key: KLVWDKFJIWACBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a pyrazolopyrimidine derivative and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Anticancer Potential

A study focused on the synthesis of derivatives related to 2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, aiming to discover new anticancer agents. By attaching different aryloxy groups to the pyrimidine ring, researchers found that one compound exhibited cancer cell growth inhibition of about 20% against eight cancer cell lines, highlighting the potential for developing new anticancer therapies M. M. Al-Sanea et al., 2020.

Antimicrobial Activity

Research into the antimicrobial properties of compounds incorporating the pyrazolo[3,4-d]pyrimidin moiety has shown promising results. A study synthesized a variety of new heterocycles with this core structure, demonstrating their efficacy as antimicrobial agents. This includes the potential for compounds derived from this compound to serve as bases for developing new antimicrobial drugs Samir Bondock et al., 2008.

In Vitro Antitumor Evaluation

A new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, related to this compound, was synthesized and evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among the derivatives, one exhibited significant activity, underscoring the potential of this chemical framework in antitumor drug development A. El-Morsy et al., 2017.

Novel Coordination Complexes and Antioxidant Activity

In another study, pyrazole-acetamide derivatives were synthesized and used to construct novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, showcasing the versatility of pyrazolo[3,4-d]pyrimidine derivatives, like this compound, in medicinal chemistry for their potential use as antioxidants K. Chkirate et al., 2019.

properties

IUPAC Name

2-methoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-10-3-5-11(6-4-10)20-14-12(7-17-20)15(22)19(9-16-14)18-13(21)8-23-2/h3-7,9H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVWDKFJIWACBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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